molecular formula C10H11NO2S B3187295 7-Methoxy-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one CAS No. 145903-32-8

7-Methoxy-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one

Cat. No. B3187295
M. Wt: 209.27 g/mol
InChI Key: GYYTWZZEOQZZDK-UHFFFAOYSA-N
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Patent
US08933129B2

Procedure details

7-Methoxy-5-oxo-2,3,4,5-tetrahydro-1,4-benzothiazepine (0.300 g) was treated with LiAlH4 (0.160 g) in THF (10 ml) at reflux overnight. The mixture was cooled to room temperature and Na2SO4.10H2O was added slowly to quench the reaction. The resulting mixture was stirred at room temperature for 1 hour and filtered through a short celite column. Removal of the solvents led to the desired product as a colorless oil.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na2SO4.10H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[S:12][CH2:11][CH2:10][NH:9][C:8](=O)[C:7]=2[CH:14]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[S:12][CH2:11][CH2:10][NH:9][CH2:8][C:7]=2[CH:14]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
COC=1C=CC2=C(C(NCCS2)=O)C1
Name
Quantity
0.16 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Na2SO4.10H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
filtered through a short celite column
CUSTOM
Type
CUSTOM
Details
Removal of the solvents

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC=1C=CC2=C(CNCCS2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.